N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains a chlorophenyl group, an ethyl group, and a naphthyridine group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific molecular structure .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as piperazine derivatives have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The structure would likely include a naphthyridine ring, which is a type of heterocyclic compound . The exact structure would depend on the specific arrangement and bonding of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Similar compounds, such as carbamates, are known to form polymers such as polyurethane resins .Scientific Research Applications
Antibacterial Applications
The structural analogs of N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been synthesized and evaluated for their antibacterial activity. For instance, the synthesis of pyridonecarboxylic acids, including similar naphthyridine derivatives, has demonstrated significant antibacterial properties against both in vitro and in vivo models. These compounds, by virtue of their structural attributes, have been found to be more active than some existing antibacterial agents like enoxacin, underlining their potential for further biological study and development into antibacterial therapies (Egawa et al., 1984).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of derivatives involving the naphthyridine scaffold. A study detailed the preparation of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, demonstrating the versatility of the naphthyridine core in synthesizing a wide array of compounds with potential therapeutic applications. The structural elucidation of these compounds was achieved through various analytical techniques, highlighting the compound's utility in medicinal chemistry research (Özer et al., 2009).
Anti-inflammatory and Anticancer Potential
Naphthyridine derivatives have been explored for their anti-inflammatory and anticancer potential. A specific study identified compounds within this class demonstrating high cytotoxicity against cancer cell lines and inhibition of pro-inflammatory cytokines. Such findings indicate the dual therapeutic potential of these compounds in managing cancer and inflammation-related disorders. The research underscores the significance of naphthyridine derivatives in developing new treatment modalities (Madaan et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation .
Mode of Action
For instance, CCCP acts as an ionophore and reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
Similar compounds like cccp are known to disrupt the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Pharmacokinetics
Similar compounds have been studied for their metabolic pathways .
Result of Action
Similar compounds like cccp are known to cause the gradual destruction of living cells and death of the organism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, Chlorpropham, a similar compound, is used as a plant growth regulator and potato sprout suppressant during long-term storage . The effectiveness of such compounds can be influenced by factors such as temperature, humidity, and light exposure.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-21-15-11(5-4-8-19-15)9-14(17(21)23)16(22)20-13-7-3-6-12(18)10-13/h3-10H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXDGIANQANLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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